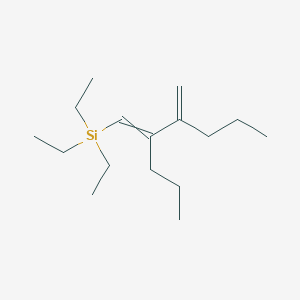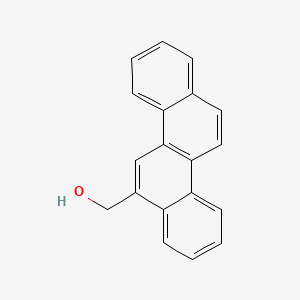
Chrysen-6-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysen-6-ylmethanol is an organic compound with the molecular formula C19H14O. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound contains a hydroxyl group (-OH) attached to the sixth carbon of the chrysene structure, making it a primary alcohol .
準備方法
Synthetic Routes and Reaction Conditions
Chrysen-6-ylmethanol can be synthesized through various synthetic routes. One common method involves the reduction of chrysen-6-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent quality and minimize impurities.
化学反応の分析
Types of Reactions
Chrysen-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form chrysen-6-carboxaldehyde or further to chrysen-6-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to chrysen-6-ylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Chrysen-6-carboxaldehyde, chrysen-6-carboxylic acid.
Reduction: Chrysen-6-ylmethane.
Substitution: Various substituted chrysen-6-yl derivatives.
科学的研究の応用
Chrysen-6-ylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reference material in studies of PAHs.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
作用機序
The mechanism of action of chrysen-6-ylmethanol involves its interaction with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Chrysene: The parent compound, lacking the hydroxyl group.
Chrysen-6-carboxaldehyde: An oxidized form of chrysen-6-ylmethanol.
Chrysen-6-carboxylic acid: A further oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research fields .
特性
CAS番号 |
36366-10-6 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
chrysen-6-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-14-11-19-15-6-2-1-5-13(15)9-10-18(19)17-8-4-3-7-16(14)17/h1-11,20H,12H2 |
InChIキー |
NEUQBSQDWWQGCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
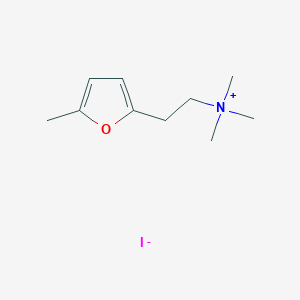
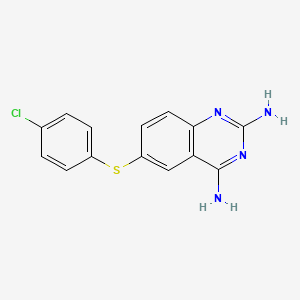
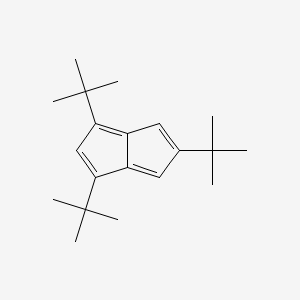
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
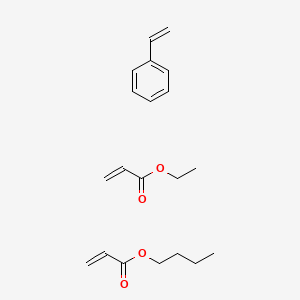
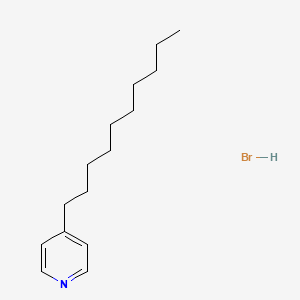
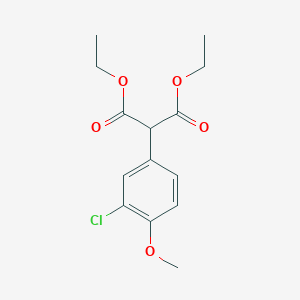
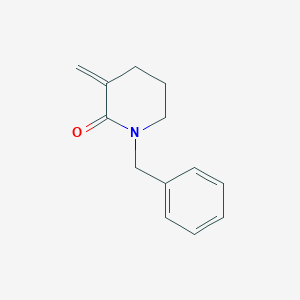
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
